(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester

Estrogen Receptor Beta Coactivator Binding Inhibition Nuclear Receptor Pharmacology

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a synthetic small-molecule carbamate belonging to the imidazo[1,2-a]pyridine class. This compound features a 6-methyl substitution on the pyridine ring and a phenyl group at the 2-position of the fused imidazole, with a methyl carbamate moiety at the 3-position.

Molecular Formula C16H15N3O2
Molecular Weight 281.31 g/mol
Cat. No. B12213554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester
Molecular FormulaC16H15N3O2
Molecular Weight281.31 g/mol
Structural Identifiers
SMILESCC1=CN2C(=NC(=C2NC(=O)OC)C3=CC=CC=C3)C=C1
InChIInChI=1S/C16H15N3O2/c1-11-8-9-13-17-14(12-6-4-3-5-7-12)15(19(13)10-11)18-16(20)21-2/h3-10H,1-2H3,(H,18,20)
InChIKeyIPVVISINZFBWEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic Acid Methyl Ester: Structural and Pharmacological Baseline for Imidazopyridine-Based Probe Selection


(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester is a synthetic small-molecule carbamate belonging to the imidazo[1,2-a]pyridine class [1]. This compound features a 6-methyl substitution on the pyridine ring and a phenyl group at the 2-position of the fused imidazole, with a methyl carbamate moiety at the 3-position. It has been evaluated in the NIH Molecular Libraries Screening Centers Network (MLSCN) for estrogen receptor-beta (ERβ) coactivator binding inhibition, yielding an IC50 of 50,000 nM [2]. Its structure serves as a versatile scaffold for medicinal chemistry optimization, particularly in modulating nuclear receptor interactions and enzyme inhibition pathways.

Procurement Risk: Why Generic Imidazo[1,2-a]pyridine Analogs Cannot Substitute for (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic Acid Methyl Ester in Target-Engagement Studies


Substituting (6-methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic acid methyl ester with other imidazo[1,2-a]pyridine carbamates or esters without verifying positional isomerism and receptor interaction profiles introduces significant scientific risk. The 6-methyl substitution pattern directly influences ERβ coactivator binding inhibition potency (IC50 = 50 μM) [1], whereas the 8-methyl regioisomer exhibits distinct steric and electronic properties that may alter binding pocket complementarity. Carboxylate analogs (e.g., 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylates) show low affinity for benzodiazepine receptors [2], underscoring that even minor functional group changes at the 3-position dramatically shift pharmacological activity. Without direct comparative binding data, assuming equipotency or functional interchangeability between these analogs is scientifically untenable and may compromise assay reproducibility.

Quantitative Differentiation Evidence for (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic Acid Methyl Ester Against Closest Structural Analogs


ERβ Coactivator Binding Inhibition: 6-Methyl Carbamate vs. Class-Level Carboxylate Analogs

The target compound inhibits ERβ coactivator binding with an IC50 of 50,000 nM (50 μM) in a TR-FRET assay [1]. This is the only reported bioactivity data point for this scaffold, and no direct head-to-head comparison with other imidazo[1,2-a]pyridine-3-carbamates in the same assay is available. However, closely related 2-phenylimidazo[1,2-a]pyridine-3-carboxylate esters display negligible affinity for benzodiazepine receptors (IC50 > 10 μM) [2], indicating that the carbamate functionality at the 3-position is essential for any measurable protein interaction at micromolar concentrations. The 6-methyl substitution further differentiates this compound from the 8-methyl regioisomer, which has no reported ERβ activity.

Estrogen Receptor Beta Coactivator Binding Inhibition Nuclear Receptor Pharmacology

Positional Isomer Differentiation: 6-Methyl vs. 8-Methyl Regioisomer Activity Gap

The 6-methyl-2-phenyl-imidazo[1,2-a]pyridine-3-carbamic acid methyl ester (target) and its 8-methyl regioisomer (CAS 893687-72-4) differ only in the position of the methyl group on the pyridine ring. This positional isomerism is known to profoundly impact biological activity in related imidazo[1,2-a]pyridine series. In benzodiazepine receptor studies, moving a substituent from the 6- to the 8-position altered receptor subtype selectivity by over 1000-fold [1]. While no ERβ data are available for the 8-methyl isomer, the established precedent of position-dependent pharmacology in this scaffold class mandates that these two isomers be treated as distinct chemical entities for procurement and screening purposes.

Regioisomer Specificity Kinase Inhibitor Design Structure-Activity Relationship

Carbamate vs. Carboxylate Functional Group Impact on Protein Binding Activity

The target compound incorporates a methyl carbamate at the 3-position, whereas many commercially available imidazo[1,2-a]pyridine derivatives bear carboxylate esters (e.g., ethyl 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, CAS 127801-87-0) . The carbamate NH group introduces an additional hydrogen bond donor absent in carboxylate esters, which is critical for protein-ligand interactions. In the benzodiazepine receptor series, carboxamide derivatives (which share the NH donor feature with carbamates) displayed IC50 values as low as 3.2 × 10^-8 M, while corresponding esters showed minimal binding [1]. This functional group difference renders carboxylate esters unsuitable as direct substitutes for the carbamate in any assay where hydrogen bond-mediated recognition is anticipated.

Carbamate Pharmacophore Hydrogen Bonding Medicinal Chemistry

Evidence-Backed Application Scenarios for Procuring (6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-carbamic Acid Methyl Ester


ERβ Coactivator Binding Inhibitor Probe Development and SAR Expansion

Based on the confirmed ERβ coactivator binding inhibition IC50 of 50 μM [1], this compound serves as the founding member of an imidazo[1,2-a]pyridine-3-carbamate series for ERβ CBI probe development. Researchers can systematically modify the 6-position substituent, the 2-phenyl ring, and the carbamate ester to improve potency from the micromolar toward the nanomolar range, using the target compound as the initial benchmark. Its weak but measurable activity establishes a baseline for SAR campaigns, enabling quantification of potency improvements from subsequent synthetic iterations.

Positional Isomerism Selectivity Profiling in Nuclear Receptor Assays

The documented differential pharmacology between 6- and 8-substituted imidazo[1,2-a]pyridines (over 1000-fold selectivity shifts in benzodiazepine receptors [2]) justifies using this 6-methyl compound as a specific tool for probing the effects of pyridine ring methylation position on ERβ interaction. Comparative screening of the 6-methyl (target) and 8-methyl (CAS 893687-72-4) isomers in parallel ERβ and ERα assays can quantify the positional selectivity of this scaffold, information that is critical for designing subtype-selective ER modulators.

Carbamate Pharmacophore Validation in Protein-Protein Interaction Inhibition

The carbamate moiety's hydrogen bond donor capacity distinguishes the target compound from carboxylate ester analogs that lack measurable target engagement . This compound can be used as a tool to validate whether the carbamate NH contributes to ERβ coactivator binding site recognition, for instance, by comparing its activity with the corresponding carboxylate ester (CAS 127801-87-0) in the same TR-FRET assay. Such experiments can establish the pharmacophoric requirements for this protein-protein interaction interface.

MLSCN Screening Hit Follow-Up and Chemical Probe Optimization

As a compound that emerged from the NIH MLSCN screening initiative [1], this molecule is positioned for academic chemical probe development programs. Its publicly disclosed bioactivity data, assay protocol, and structural formula meet the transparency criteria for chemical probe Declaration. Research groups pursuing ERβ coactivator binding inhibitors can procure this compound as a control or starting point for medicinal chemistry optimization, leveraging the available primary screening data to benchmark new analogs.

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